7-Sulfanylheptan-1-OL
CAS No.: 131215-91-3
Cat. No.: VC18873252
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131215-91-3 |
|---|---|
| Molecular Formula | C7H16OS |
| Molecular Weight | 148.27 g/mol |
| IUPAC Name | 7-sulfanylheptan-1-ol |
| Standard InChI | InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
| Standard InChI Key | LSLIREXBGQDXDX-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCO)CCCS |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Functional Groups
The hypothetical structure of 7-sulfanylheptan-1-ol would correspond to the molecular formula C₇H₁₆OS, featuring:
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A hydroxyl group (-OH) at C1, typical of primary alcohols.
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A thiol group (-SH) at C7, introducing sulfur-based reactivity.
Comparative analysis with shorter-chain analogs like 3-(methylsulfanyl)butan-1-ol (C₅H₁₂OS) suggests that elongation of the carbon chain could influence physical properties such as boiling point, solubility, and intermolecular interactions.
Physicochemical Properties (Hypothetical)
| Property | Predicted Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 148.27 g/mol | Calculated from C₇H₁₆OS |
| Boiling Point | ~220–240°C | Comparison to heptanol derivatives |
| Solubility in Water | Low | Hydrophobic carbon chain dominance |
| LogP (Octanol-Water) | ~2.5–3.0 | Estimated via fragment-based methods |
These values remain speculative without experimental validation.
Thiol-containing compounds often exhibit antimicrobial activity by disrupting microbial cell membranes or enzyme systems. If synthesized, 7-sulfanylheptan-1-ol could be tested for efficacy against Gram-positive and Gram-negative bacteria, though no such studies are currently cited.
Flavor and Fragrance Industry
Sulfanyl alcohols contribute to aroma profiles in foods and perfumes. For example, 3-(methylsulfanyl)butan-1-ol is noted for its role in passion fruit and beer aromas. The longer chain of 7-sulfanylheptan-1-ol might impart earthy or musky notes, but sensory studies are absent.
Research Gaps and Future Directions
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Synthesis Validation: No peer-reviewed procedures for 7-sulfanylheptan-1-ol synthesis exist in the provided sources. Priority should be given to developing and publishing reproducible synthetic routes.
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Toxicological Profiling: Safety data, including LD₅₀ and ecotoxicity, are critical for industrial applications but currently unavailable.
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Spectroscopic Characterization: IR, NMR, and mass spectrometry data are essential for structural confirmation and quality control.
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